molecular formula C21H31ClN2O3S B14986092 1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide

Cat. No.: B14986092
M. Wt: 427.0 g/mol
InChI Key: DUZHCODCPHUHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a cyclooctyl group, and a chlorophenyl methanesulfonyl moiety

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. Some examples are:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C21H31ClN2O3S

Molecular Weight

427.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-cyclooctylpiperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S/c22-20-11-7-6-8-18(20)16-28(26,27)24-14-12-17(13-15-24)21(25)23-19-9-4-2-1-3-5-10-19/h6-8,11,17,19H,1-5,9-10,12-16H2,(H,23,25)

InChI Key

DUZHCODCPHUHIE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.